Cas no 951888-05-4 (4-Chloro-2'-(thiomethyl)benzophenone)

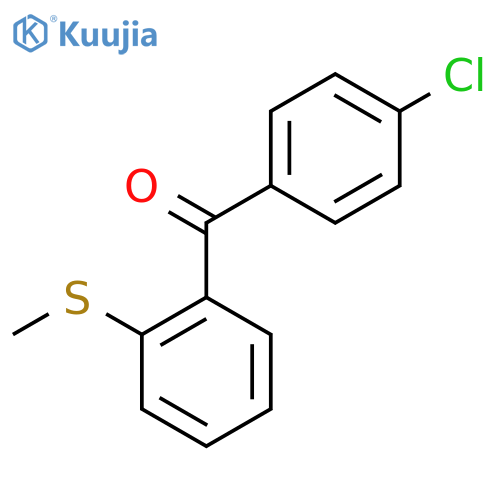

951888-05-4 structure

商品名:4-Chloro-2'-(thiomethyl)benzophenone

CAS番号:951888-05-4

MF:C14H11ClOS

メガワット:262.754541635513

CID:4722266

4-Chloro-2'-(thiomethyl)benzophenone 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2'-(thiomethyl)benzophenone

- BC1248454

-

- インチ: 1S/C14H11ClOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3

- InChIKey: XDDDUVNDYNEFMU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CC=1SC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 261

- トポロジー分子極性表面積: 42.4

4-Chloro-2'-(thiomethyl)benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 202221-5g |

4-Chloro-2'-(thiomethyl)benzophenone |

951888-05-4 | 97% | 5g |

£1120.00 | 2022-03-01 | |

| TRC | C066395-250mg |

4-Chloro-2'-(thiomethyl)benzophenone |

951888-05-4 | 250mg |

$ 290.00 | 2022-06-06 | ||

| A2B Chem LLC | AX78950-1g |

2-(4-Chlorobenzoyl)benzothialdehyde |

951888-05-4 | 1g |

$1226.00 | 2024-07-18 | ||

| A2B Chem LLC | AX78950-5g |

2-(4-Chlorobenzoyl)benzothialdehyde |

951888-05-4 | 5g |

$3275.00 | 2024-07-18 | ||

| Fluorochem | 202221-1g |

4-Chloro-2'-(thiomethyl)benzophenone |

951888-05-4 | 97% | 1g |

£340.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648980-5g |

(4-Chlorophenyl)(2-(methylthio)phenyl)methanone |

951888-05-4 | 98% | 5g |

¥10146.00 | 2024-04-24 | |

| TRC | C066395-500mg |

4-Chloro-2'-(thiomethyl)benzophenone |

951888-05-4 | 500mg |

$ 480.00 | 2022-06-06 | ||

| Fluorochem | 202221-2g |

4-Chloro-2'-(thiomethyl)benzophenone |

951888-05-4 | 97% | 2g |

£624.00 | 2022-03-01 | |

| A2B Chem LLC | AX78950-2g |

2-(4-Chlorobenzoyl)benzothialdehyde |

951888-05-4 | 2g |

$1975.00 | 2024-07-18 |

4-Chloro-2'-(thiomethyl)benzophenone 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

951888-05-4 (4-Chloro-2'-(thiomethyl)benzophenone) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951888-05-4)4-Chloro-2'-(thiomethyl)benzophenone

清らかである:99%/99%

はかる:1g/5g

価格 ($):226/676